molecular formula C14H11FO3 B1318129 4-[(2-Fluorophenoxy)methyl]benzoic acid CAS No. 943114-74-7

4-[(2-Fluorophenoxy)methyl]benzoic acid

Cat. No.: B1318129
CAS No.: 943114-74-7
M. Wt: 246.23 g/mol
InChI Key: UTKIRHQEOSDVOV-UHFFFAOYSA-N
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Description

4-[(2-Fluorophenoxy)methyl]benzoic acid is an organic compound with the molecular formula C14H11FO3 It is characterized by the presence of a fluorophenoxy group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Fluorophenoxy)methyl]benzoic acid typically involves the reaction of 2-fluorophenol with benzyl chloride under basic conditions to form 2-fluorophenylmethyl ether. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluorophenoxy)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-Fluorophenoxy)methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Fluorophenoxy)methyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorophenoxy group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorobenzoic acid
  • 4-(4-Fluorophenoxy)benzoic acid
  • 4-Fluorobenzylamine

Uniqueness

4-[(2-Fluorophenoxy)methyl]benzoic acid is unique due to the presence of both a fluorophenoxy group and a benzoic acid moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(2-fluorophenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-12-3-1-2-4-13(12)18-9-10-5-7-11(8-6-10)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKIRHQEOSDVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588610
Record name 4-[(2-Fluorophenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943114-74-7
Record name 4-[(2-Fluorophenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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